

Application Notes and Protocols for Measuring Imatinib (C₂₀H₂₁CIN₆O₄) Efficacy in Mouse Models

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Compound of Interest

Compound Name: C₂₀H₂₁CIN₆O₄

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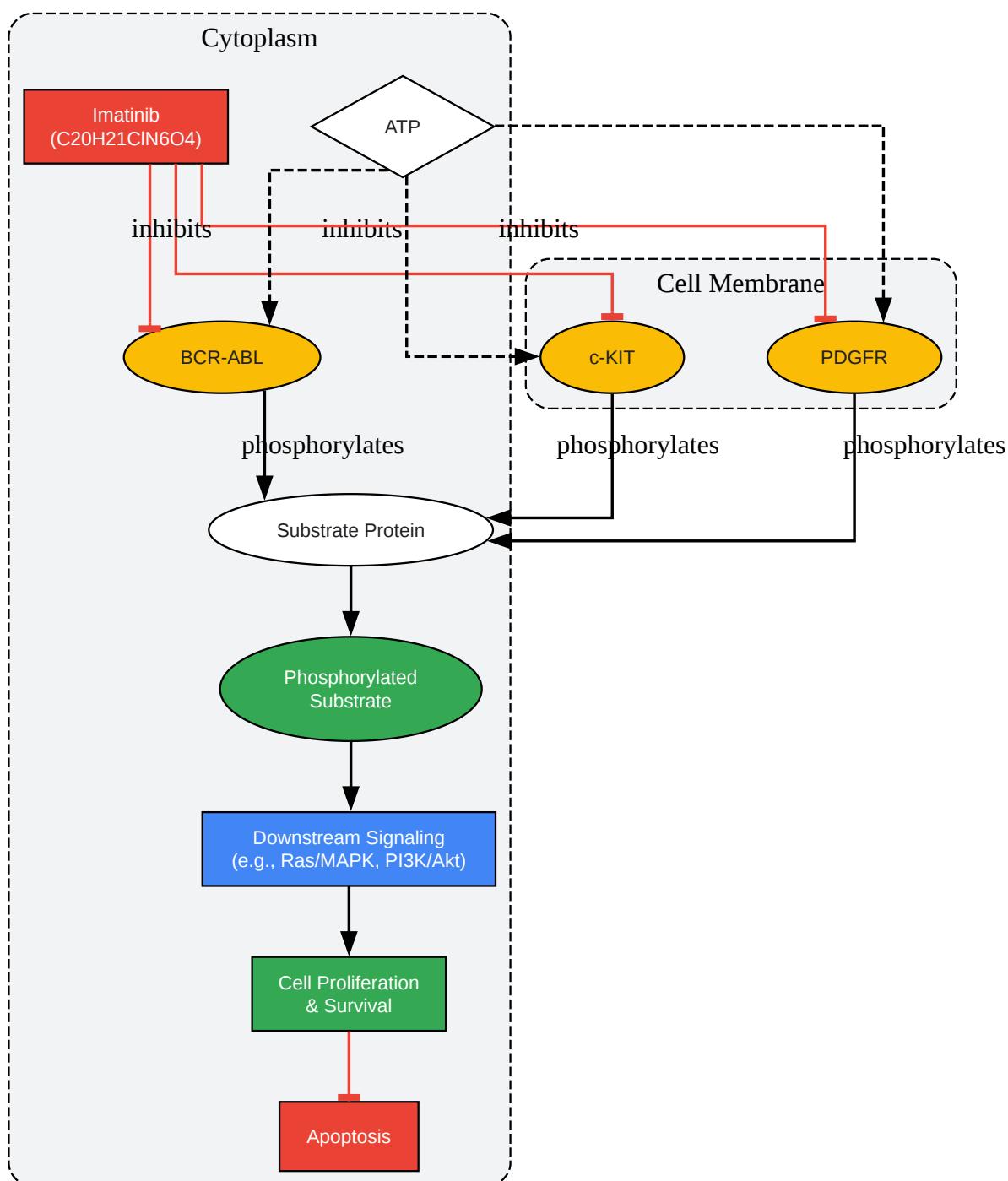
Introduction

Imatinib, with the chemical formula **C₂₀H₂₁CIN₆O₄**, is a potent and selective small molecule tyrosine kinase inhibitor.^{[1][2][3][4]} It functions by competitively binding to the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream targets and inhibiting cellular proliferation and survival signals.^{[1][2]} The primary targets of Imatinib include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), as well as the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are pivotal in the pathogenesis of Gastrointestinal Stromal Tumors (GIST).^{[1][2][5][6]}

These application notes provide detailed methodologies for assessing the *in vivo* efficacy of Imatinib in preclinical mouse models, a critical step in the drug development pipeline. The protocols outlined below cover the establishment of tumor xenografts, treatment administration, and various techniques for quantifying the therapeutic response.

Signaling Pathway of Imatinib Action

Imatinib exerts its therapeutic effects by inhibiting key signaling pathways that drive oncogenesis. The diagram below illustrates the primary mechanism of action.



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